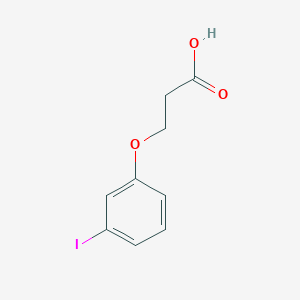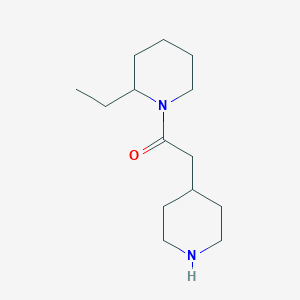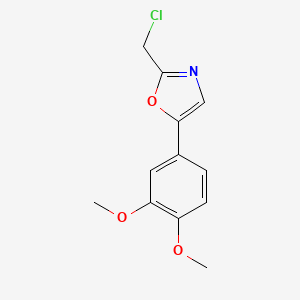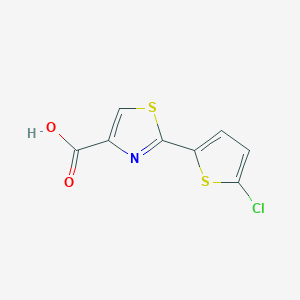amine CAS No. 1157332-52-9](/img/structure/B1461604.png)
[(2-Chlorophenyl)methyl](hexan-2-yl)amine
Descripción general
Descripción
The compound “(2-Chlorophenyl)methylamine” is an organic compound consisting of a hexan-2-ylamine group and a 2-chlorophenyl group linked by a methylene bridge .
Molecular Structure Analysis
The molecular structure of “(2-Chlorophenyl)methylamine” would consist of a hexan-2-ylamine moiety attached to a 2-chlorophenyl group via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chlorophenyl)methylamine” would depend on its exact molecular structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .Aplicaciones Científicas De Investigación
Antiviral Activity
The indole derivatives, which share a structural similarity with “(2-Chlorophenyl)methylamine”, have been found to possess significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus, showcasing their potential as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory effects. This is particularly relevant in the development of new medications that can help manage inflammation-related diseases, potentially reducing the symptoms and improving patient outcomes .
Anticancer Properties
Research has indicated that compounds structurally related to “(2-Chlorophenyl)methylamine” may exhibit anticancer activities. By interfering with the proliferation of cancer cells, these compounds could be valuable in the creation of new cancer therapies .
Antimicrobial Effects
The antimicrobial potential of indole derivatives is another area of interest. These compounds can be effective against a range of microbial pathogens, offering a pathway to develop new antimicrobial drugs .
Antidiabetic Applications
Indole derivatives have been associated with antidiabetic activity, suggesting that they may play a role in managing diabetes. This could lead to the development of novel treatments that help control blood sugar levels .
Neuroprotective Effects
The neuroprotective effects of indole derivatives mean they could be used in the treatment of neurodegenerative diseases. Protecting nerve cells from damage, these compounds might help in slowing the progression of diseases like Alzheimer’s and Parkinson’s .
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-3-4-7-11(2)15-10-12-8-5-6-9-13(12)14/h5-6,8-9,11,15H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGMKJGWJKGEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorophenyl)methyl](hexan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461526.png)

![N-[(4-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461528.png)

![6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1461531.png)



![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)
amine](/img/structure/B1461539.png)
